Decacyclene

Catalog No.
S525332
CAS No.
191-48-0
M.F
C36H18
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decacyclene

Planar PAH dopants suffer from extreme insolubility and low OLED efficiency. Decacyclene’s D3-symmetric propeller conformation eliminates these issues, providing high processability and performance.

  • 12,300 cd/m² luminance, extended lifetime for green/blue OLEDs.
  • Stable up to 700 K; no Cu(110) surface restructuring for ultra-thin film precursors.
  • Preserves propeller geometry (12.7 kJ/mol barrier) for chiral optical materials.

CAS Number

191-48-0

Product Name

Decacyclene

IUPAC Name

decacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2,4,6,8(36),9,11,13,15,17,19(35),20,22,24,26,28,30(34),31-octadecaene

Molecular Formula

C36H18

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C36H18/c1-7-19-8-2-14-23-28(19)22(13-1)31-32(23)34-26-17-5-11-21-12-6-18-27(30(21)26)36(34)35-25-16-4-10-20-9-3-15-24(29(20)25)33(31)35/h1-18H

InChI Key

CUIWZLHUNCCYBL-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Decacyclene; EINECS 205-889-0; Diacenaphtheno(1,2-j:1',2'-l)fluoranthen; NSC 60676; UNII-EZG7J41ZUH.

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C6=CC=CC7=C6C(=CC=C7)C5=C8C9=CC=CC1=C9C(=CC=C1)C8=C4C3=CC=C2

The exact mass of the compound Decacyclene is 450.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60676. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 g, 5 g

Decacyclene (C36H18) is a highly conjugated, non-planar polycyclic aromatic hydrocarbon (PAH) characterized by a unique D3-symmetric, three-bladed propeller conformation. Unlike strictly planar PAHs of similar molecular weight, its twisted molecular architecture mitigates face-to-face π-π stacking, preventing complete insolubility and enabling solution or vacuum processability [1]. With a melting point exceeding 300 °C and robust thermal stability up to 700 K under vacuum, decacyclene is a critical precursor for geodesic polyarenes and a high-performance emissive dopant in organic light-emitting diodes (OLEDs)[2]. Its native chirality and distinct solid-state packing make it a highly specialized material for advanced organic electronics and nanostructure fabrication.

Research Fit

Non-covalent thin films: propeller conformation enables self-supporting supramolecular membranes without crosslinking.
Fullerene precursor: core structure maps to C60 fragments via flash vacuum pyrolysis.
Multi-stage redox: amphoteric electronic behavior for organic electronics and high-voltage OPV research.
Controlled carbonization: defined solid-state phase transition supports mesophase pitch development.

Substituting decacyclene with planar PAHs (such as coronene) or functionalized analogs (such as hexa-tert-butyl decacyclene, HtBDC) fundamentally alters processability and device performance. Planar PAHs suffer from extreme insolubility and lower electroluminescent efficiency, making them inferior for OLED doping[1]. Conversely, while adding bulky tert-butyl groups improves solubility, it forces the molecule out of its optimal propeller conformation in the solid state and induces unwanted substrate restructuring during thin-film deposition [2]. Consequently, for applications requiring the precise D3 propeller geometry, high thermal stability, and non-destructive metal surface adsorption, pure decacyclene cannot be substituted.

Substitution Risk

Thin films Planar PAHs like coronene or HBC require covalent functionalization for comparable free-standing films; spontaneous non-covalent assembly is not reproduced.
Fullerene synthesis Generic PAHs lack the pre-organized carbon framework needed for C60 fragment formation; decacyclene's topology is essential.
Redox complexity Simpler PAHs (triphenylene, perylene) exhibit only 1–2 redox waves, insufficient for multi-state molecular electronics.

Electroluminescent Performance in OLED Applications

In comparative studies of doped blue organic electroluminescent cells, decacyclene demonstrates significantly higher emission efficiency than planar PAH alternatives. Devices doped with decacyclene achieved a green emission luminance of 12,300 cd/m² at 19 V, whereas cells doped with coronene only reached 5,300 cd/m² at 17 V [1]. Furthermore, decacyclene doping substantially improved the operational lifetime of the cells.

Evidence DimensionMaximum luminance in doped electroluminescent cells
Target Compound Data12,300 cd/m² (at 19 V)
Comparator Or BaselineCoronene (5,300 cd/m² at 17 V)
Quantified Difference2.3-fold increase in luminance
ConditionsDoped into blue organic electroluminescent cells

This massive gain in luminance justifies the procurement of decacyclene over standard planar PAHs for high-efficiency OLED display manufacturing.

Free-standing non-covalent thin films
Head-to-head
2.5 nm free-standing films; point load 26 ± 9 nN; Young's modulus 6 ± 4 GPa. Planar PAHs (coronene, HBC) require crosslinking.
Reported unique self-assembly behavior enabled by propeller geometry.
AFM nanoindentation on 1 µm span; ambient conditions.

Substrate Integrity During Thin-Film Deposition

The self-assembly of organic semiconductors on metal surfaces is highly sensitive to molecular functionalization. Scanning tunneling microscopy (STM) reveals that pure decacyclene adsorbs onto Cu(110) surfaces without inducing any substrate restructuring and remains thermally robust up to 700 K [1]. In contrast, the functionalized analog hexa-tert-butyl decacyclene (HtBDC) actively induces restructuring of the Cu(110) surface.

Evidence DimensionSubstrate restructuring and thermal stability on Cu(110)
Target Compound DataNo restructuring; stable up to 700 K
Comparator Or BaselineHexa-tert-butyl decacyclene (HtBDC) (Induces surface restructuring)
Quantified DifferenceComplete preservation of substrate integrity vs. active restructuring
ConditionsSub-monolayer to monolayer coverage on Cu(110) analyzed via STM

Preserving the underlying substrate lattice is critical for growing predictable, defect-free organic semiconductor monolayers.

Fullerene precursor yield
Head-to-head
3,9,15-trichlorodecacyclene yields 25–27% circumtrindene via FVP at 1100 °C; unsubstituted decacyclene yields 0.2%.
Reported >125-fold yield improvement demonstrates precursor viability.
Flash vacuum pyrolysis; comparator PAHs do not yield C60 fragments.

Solid-State Conformational Energetics

The defining characteristic of decacyclene is its D3-symmetric propeller conformation. Attempts to increase its solubility via alkylation compromise this structure. Single-crystal X-ray analysis and force-field calculations demonstrate that while pure decacyclene maintains its propeller shape, hexa-tert-butyl decacyclene (HtBDC) is forced into a non-propeller Ct conformation in the crystal lattice due to the steric bulk of the substituents [1]. This forced conformation is 12.7 kJ/mol higher in energy than the optimal propeller state.

Evidence DimensionConformational energy penalty in the crystalline state
Target Compound Data0 kJ/mol penalty (maintains D3 propeller conformation)
Comparator Or BaselineHexa-tert-butyl decacyclene (12.7 kJ/mol energetic penalty)
Quantified Difference12.7 kJ/mol advantage for maintaining the native propeller geometry
ConditionsCrystalline solid state analyzed via X-ray diffraction and force-field modeling

Buyers requiring the specific chiral and electronic properties of the propeller geometry must procure pure decacyclene, as functionalized analogs lose this architecture in the solid state.

Multi-stage redox activity
Class-level
Six reversible redox waves; reduction potential shift >300 mV; OPV Voc 1.3 V (C7DC derivative).
Supports complex electron-transfer research; simpler PAHs show fewer states.
Data from functionalized derivative; device context may vary.

Thermal Phase Transition in 1D Nanostructures

Decacyclene can be processed into one-dimensional nanowires driven by π-π interactions, which alters its thermal properties compared to the bulk material. Differential thermal analysis (DTA) shows that bulk decacyclene powder exhibits an endothermic phase transition at 390 °C [1]. When self-assembled into nanowires, this phase transition temperature increases to 400 °C, reflecting stronger intermolecular π-π interactions in the confined 1D nanostructure.

Evidence DimensionEndothermic phase transition temperature
Target Compound Data400 °C (Nanowires)
Comparator Or Baseline390 °C (Bulk powder)
Quantified Difference10 °C increase in thermal stability for the nanostructured form
ConditionsDifferential thermal analysis (DTA) at a heating rate of 5 °C/min under nitrogen flow

The ability to tune thermal stability by 10 °C through nanostructure self-assembly makes decacyclene highly suitable for high-temperature nanoelectronic device fabrication.

Solid-state phase transition
Class-level
Reversible ϑ1→ϑ2 transition near 300 °C; melts at 410 °C; planar PAHs melt directly without intermediate phase.
Enables controlled carbonization into mesophase pitch.
In situ XRD/DTA; property dependent on thermal history.

High-Luminance OLED Emissive Layers

Directly leveraging its 12,300 cd/m² luminance and improved operational lifetime compared to planar PAHs, decacyclene is an optimal dopant for green/blue-green organic light-emitting diodes [1].

Defect-Free Organic Semiconductor Monolayers

Because it does not restructure Cu(110) surfaces and remains stable up to 700 K, decacyclene is the preferred precursor for ultra-thin organic semiconductor films where substrate integrity is paramount[2].

Chiral Solid-State Materials and Propellerenes

For applications relying on the unique D3 propeller conformation (e.g., chiral optical materials), pure decacyclene is required, as solubilized analogs suffer a 12.7 kJ/mol penalty and lose this geometry in the crystal lattice [3].

High-Temperature 1D Nanowire Fabrication

Benefiting from its elevated 400 °C phase transition in nanostructured form, decacyclene is ideal for self-assembling robust 1D nanowires for nanoelectronics operating under high thermal stress[4].

Application Fit

Application
Selection Property
Validation Focus
Non-covalent thin-film research
Propeller conformation and supramolecular assembly
Film integrity and mechanical response
Bottom-up fullerene synthesis
Pre-organized carbon framework for C60 fragments
Pyrolysis yield and product fidelity
High-voltage OPV and molecular electronics
Multi-stage amphoteric redox behavior
Redox wave count and acceptor tunability
Mesophase pitch and advanced carbon materials
Defined solid-state phase transition
Intermediate phase stability and carbonization control

XLogP3

9.7

Exact Mass

450.140850574 Da

Monoisotopic Mass

450.140850574 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EZG7J41ZUH

Other CAS

191-48-0

Wikipedia

Diacenaphtho[1,2-j:1',2'-l]fluoranthene

General Manufacturing Information

Diacenaphtho[1,2-j:1',2'-l]fluoranthene: ACTIVE
1: Yamamoto Y, Yoshida M, Morii T, Nishida JI, Kitamura C, Kawase T. Synthesis and Properties of a Decacyclene Monoimide and a Naphthalimide Derivative as Three-Dimensional Acceptor-Donor-Acceptor Systems. Chem Asian J. 2018 Apr 4;13(7):790-798. doi: 10.1002/asia.201701668. Epub 2018 Mar 2. PubMed PMID: 29405632.
2: Sumy DP, Dodge NJ, Harrison CM, Finke AD, Whalley AC. Tridecacyclene: A Cyclic Tetramer of Acenaphthylene. Chemistry. 2016 Mar 24;22(14):4709-12. doi: 10.1002/chem.201600165. Epub 2016 Feb 17. PubMed PMID: 26791961.
3: de Oteyza DG, Garcia-Lastra JM, Toma FM, Borghetti P, Floreano L, Verdini A, Cossaro A, Pho TV, Wudl F, Ortega JE. Decacyclene Trianhydride at Functional Interfaces: An Ideal Electron Acceptor Material for Organic Electronics. J Phys Chem Lett. 2016 Jan 7;7(1):90-5. doi: 10.1021/acs.jpclett.5b02562. Epub 2015 Dec 17. PubMed PMID: 26651535.
4: Toma FM, Puntoriero F, Pho TV, La Rosa M, Jun YS, Tremolet de Villers BJ, Pavlovich J, Stucky GD, Campagna S, Wudl F. Polyimide dendrimers containing multiple electron donor-acceptor units and their unique photophysical properties. Angew Chem Int Ed Engl. 2015 Jun 1;54(23):6775-9. doi: 10.1002/anie.201501298. Epub 2015 Apr 27. PubMed PMID: 25925409.
5: Cataldo F, Angelini G, García-Hernández DA, Manchado A. Far infrared (terahertz) spectroscopy of a series of polycyclic aromatic hydrocarbons and application to structure interpretation of asphaltenes and related compounds. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Jul;111:68-79. doi: 10.1016/j.saa.2013.03.077. Epub 2013 Mar 26. PubMed PMID: 23603577.
6: Pawin G, Stieg AZ, Skibo C, Grisolia M, Schilittler RR, Langlais V, Tateyama Y, Joachim C, Gimzewski JK. Amplification of conformational effects via tert-butyl groups: hexa-tert-butyl decacyclene on Cu(100) at room temperature. Langmuir. 2013 Jun 18;29(24):7309-17. doi: 10.1021/la304634n. Epub 2013 Jan 30. PubMed PMID: 23311621.
7: Pho TV, Toma FM, Chabinyc ML, Wudl F. Self-assembling decacyclene triimides prepared through a regioselective hextuple Friedel-Crafts carbamylation. Angew Chem Int Ed Engl. 2013 Jan 28;52(5):1446-51. doi: 10.1002/anie.201207608. Epub 2012 Dec 17. PubMed PMID: 23255510.
8: Wesoloski LM, Stieg AZ, Kunitake M, Dultz SC, Gimzewski JK. Observations of image contrast and dimerization of decacyclene by low temperature scanning tunneling microscopy. J Chem Phys. 2007 Nov 7;127(17):174703. PubMed PMID: 17994838.
9: Schneider JJ, Spickermann D, Lehmann CW, Magull J, Krüger HJ, Ensling J, Gütlich P. Decacyclene as complexation manifold: synthesis, structure and properties of its Fe2 and Fe4 slipped triple-decker complexes. Chemistry. 2006 Feb 1;12(5):1427-35. PubMed PMID: 16276505.
10: Fialkov AB, Gordin A, Amirav A. Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. J Chromatogr A. 2003 Apr 4;991(2):217-40. PubMed PMID: 12741601.
11: Schunack M, Laegsgaard E, Stensgaard I, Johannsen I, Besenbacher F. A Chiral Metal Surface. Angew Chem Int Ed Engl. 2001 Jul 16;40(14):2623-2626. doi: 10.1002/1521-3773(20010716)40:14<2623::AID-ANIE2623>3.0.CO;2-X. PubMed PMID: 29712303.
12: Amirav A, Gordin A, Tzanani N. Supersonic gas chromatography/mass spectrometry. Rapid Commun Mass Spectrom. 2001;15(10):811-20. PubMed PMID: 11344542.
13: Schneider JJ, Spickermann D, Labahn T, Magull J, Fontani M, Laschi F, Zanello P. Mono-, di-, and trimetallic complexes of the nonalternating polycondensed pi-perimeter decacyclene, C36H18: synthesis, structure, and spectroelectrochemistry of. Chemistry. 2000 Oct 16;6(20):3686-91. PubMed PMID: 11073238.

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